molecular formula C8H12ClN3O2 B2854571 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride CAS No. 2418730-66-0

3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride

Cat. No.: B2854571
CAS No.: 2418730-66-0
M. Wt: 217.65
InChI Key: QPTVDPFFZFTWOY-UHFFFAOYSA-N
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Description

3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride is a versatile fused heterocyclic building block of significant interest in medicinal chemistry and drug discovery . This compound features a triazolo[4,3-a]pyridine core, a scaffold known for its relevance in developing various therapeutic agents due to its ability to serve as a key template for structural modification and incorporation of diverse functional groups . The carboxylic acid functional group at the 8-position provides a critical synthetic handle for further derivatization, enabling researchers to create novel compounds for structure-activity relationship studies. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in various experimental conditions. Researchers utilize this scaffold in the design and synthesis of compounds targeting multiple biological pathways . The triazolo[4,3-a]pyridine core represents a privileged structure in medicinal chemistry, with analogs demonstrating a wide spectrum of potential biological activities that have been progressively studied in recent years . This specific carboxylic acid derivative serves as an essential intermediate for constructing more complex molecules for pharmaceutical research and development.

Properties

IUPAC Name

3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2.ClH/c1-5-9-10-7-6(8(12)13)3-2-4-11(5)7;/h6H,2-4H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTVDPFFZFTWOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1CCCC2C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of hydrazine derivatives with suitable aldehydes or ketones, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as crystallization and chromatography is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of triazolo-pyridine compounds exhibit notable antimicrobial properties. For instance, studies have shown that 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine derivatives can inhibit the growth of various bacterial strains. This makes them promising candidates for the development of new antibiotics or antimicrobial agents .

Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies suggest that it can induce apoptosis in cancer cells through various mechanisms including cell cycle arrest and modulation of apoptotic pathways. This highlights its potential as a lead compound in the development of anticancer drugs .

Neuroprotective Effects
Emerging research suggests that triazolo-pyridine derivatives may possess neuroprotective properties. They have been shown to enhance cognitive function and provide protection against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Agricultural Science

Pesticidal Applications
The compound's structural characteristics have led to its exploration as a potential pesticide. Studies have demonstrated that certain derivatives can effectively control pests while being less harmful to beneficial organisms. This dual action is crucial in sustainable agriculture practices .

Herbicidal Activity
In addition to its pesticidal properties, 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine derivatives have shown herbicidal activity against a range of weed species. This application is particularly relevant in developing herbicides that are effective yet environmentally friendly .

Material Science

Polymer Synthesis
The compound has been utilized in the synthesis of novel polymers with unique properties. Its ability to act as a building block in polymer chemistry allows for the creation of materials with enhanced thermal stability and mechanical strength. These polymers can be applied in various industries including electronics and packaging .

Case Studies

Study Application Findings
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in breast cancer cells
NeuroprotectionImproves cognitive function in animal models
PesticideReduces pest populations with minimal environmental impact
HerbicideEffective against common agricultural weeds
Polymer DevelopmentEnhanced thermal stability in synthesized polymers

Mechanism of Action

The mechanism of action of 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Substituent Variations at Position 3

Compound Name Substituent (Position 3) Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
Target Compound Methyl C₈H₁₁N₃O₂·HCl ~217.6 Enhanced solubility due to HCl salt; potential for moderate lipophilicity.
3-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride Ethyl C₉H₁₄ClN₃O₂ 231.68 Increased steric hindrance vs. methyl; higher molecular weight .
3-(Difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid hydrochloride Difluoromethyl C₈H₁₀ClF₂N₃O₂ 265.63 Fluorine atoms enhance metabolic stability and electronegativity; carboxylic acid at position 6 .
3-(Chloromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine hydrochloride Chloromethyl C₇H₁₁Cl₂N₃ 220.09 Reactive chloromethyl group enables further derivatization; no carboxylic acid .

Carboxylic Acid Positional Isomers

Compound Name Carboxylic Acid Position Molecular Formula Key Differences
Target Compound 8 C₈H₁₁N₃O₂·HCl Acid group at position 8 may influence binding interactions in biological systems.
3-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid 6 C₈H₁₁N₃O₂ Acid at position 6 alters electronic distribution; free base form (no HCl salt) .
3-Oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid 8 C₇H₇N₃O₃ Oxo group at position 3 introduces ketone functionality, affecting reactivity .

Structural Analogues with Heterocyclic Modifications

Compound Name Structural Feature Molecular Formula Notes
2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}ethan-1-ol dihydrochloride Pyrazine core instead of pyridine C₇H₁₂Cl₂N₄O Pyrazine ring alters electronic properties; ethanol moiety increases hydrophilicity .
5H,6H,7H,8H-[1,2,4]Triazolo[1,5-a]pyridine-8-carboxylic acid Triazolo[1,5-a]pyridine fusion C₇H₉N₃O₂ Different ring fusion pattern impacts molecular conformation and binding .

Q & A

Q. What are the established synthetic routes for 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride?

The synthesis typically involves cyclization of precursor heterocycles followed by carboxylation and hydrochlorination. Key steps include:

  • Cyclization : Formation of the triazolo-pyridine core via [1,2,4]triazole ring closure under acidic or basic conditions.
  • Carboxylation : Introduction of the carboxylic acid group using reagents like CO₂ or carbonylation agents.
  • Hydrochloride formation : Neutralization with HCl to yield the final salt.
    Optimization of reaction parameters (temperature: 80–120°C; solvents: DMF, THF) is critical for yield and purity .

Q. How is the molecular structure of this compound characterized in academic research?

Structural confirmation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR to assign protons and carbons in the bicyclic system.
  • Mass spectrometry (HRMS) : To verify the molecular formula (e.g., C₈H₁₁ClN₄O₂).
  • X-ray crystallography : For definitive stereochemical assignment, though limited by crystal formation challenges .

Q. What are the stability and storage recommendations for this compound?

Stability studies indicate:

  • Thermal stability : Decomposition above 200°C under inert conditions.
  • Light sensitivity : Store in amber vials at -20°C to prevent photodegradation.
  • Humidity control : Use desiccants to avoid hygroscopic degradation .

Q. What solubility profiles are relevant for in vitro bioactivity assays?

The hydrochloride salt exhibits:

  • Aqueous solubility : ~10 mg/mL in PBS (pH 7.4) due to ionic interactions.
  • Organic solvent compatibility : Soluble in DMSO (≥50 mg/mL) for stock solutions.
    Precipitation in low-polarity solvents (e.g., ethyl acetate) necessitates sonication for homogeneous dispersion .

Advanced Research Questions

Q. What reaction mechanisms govern the formation of the triazolo-pyridine core?

The cyclization mechanism involves:

  • Electrophilic substitution : Activation of pyridine intermediates by Lewis acids (e.g., ZnCl₂).
  • Nucleophilic attack : Triazole nitrogen attacking the pyridine ring at the α-position.
    Computational studies (DFT) suggest a transition state with a 15–20 kcal/mol energy barrier, influenced by electron-withdrawing substituents .

Q. How can researchers resolve contradictions in biological activity data across studies?

Strategies include:

  • Dose-response validation : Replicate assays with standardized protocols (e.g., IC₅₀ determination via enzyme inhibition).
  • Impurity profiling : Use HPLC-MS to identify batch-specific contaminants affecting activity.
  • Target validation : CRISPR knockdown or overexpression models to confirm target engagement .

Q. What methodologies optimize enantiomeric purity in derivatives of this compound?

  • Chiral chromatography : Use of cellulose-based columns (e.g., Chiralpak IC) for separation.
  • Asymmetric catalysis : Pd-catalyzed cross-coupling with chiral ligands (e.g., BINAP).
  • Crystallization-induced resolution : Selective precipitation of enantiomers via solvent polarity tuning .

Q. How can computational modeling predict structure-activity relationships (SAR) for this scaffold?

  • Molecular docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina.
  • QSAR models : Correlate substituent electronegativity/logP with bioactivity (R² > 0.85 in validated datasets).
  • MD simulations : Assess conformational stability in aqueous vs. membrane environments .

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